Confertin

Description

Structure

3D Structure

Properties

CAS No. |

19908-69-1 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1 |

InChI Key |

DCKYPAZZUYXYTC-HBKJAXODSA-N |

SMILES |

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |

Synonyms |

8-epiconfertin confertin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Confertin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a naturally occurring pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed chemical and physical properties, and spectral data. Furthermore, this document outlines the known signaling pathways through which this compound exerts its biological effects and provides references to key experimental protocols for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

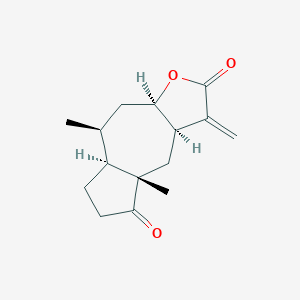

This compound is a complex tricyclic sesquiterpene lactone. Its systematic IUPAC name is (3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione.[1] The chemical structure of this compound is characterized by a fused ring system, a γ-lactone ring, and multiple stereocenters, which contribute to its specific biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione[1] |

| SMILES String | CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2[1] |

| CAS Number | 19908-69-1[1] |

| Molecular Formula | C₁₅H₂₀O₃[1] |

| Molecular Weight | 248.32 g/mol [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 145-146 °C |

| Boiling Point (Predicted) | 407.3 ± 45.0 °C |

| Solubility | Information on the solubility of this compound in various organic solvents such as methanol, ethanol, DMSO, and chloroform (B151607) is not readily available in publicly accessible literature. Researchers should perform solubility tests to determine appropriate solvents for their specific applications. |

Spectral Data and Analysis

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While detailed spectral data with peak assignments are not widely available in the public domain, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of 20 protons in different chemical environments. Key signals would include those for the two methyl groups, multiple methylene (B1212753) and methine protons in the fused ring system, and characteristic signals for the exocyclic methylene group.

-

¹³C-NMR: The carbon-13 NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule. Notable resonances would include those for the carbonyl carbons of the ketone and lactone, the carbons of the exocyclic double bond, and the carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would provide valuable information about its functional groups. Characteristic absorption bands are expected for:

-

C=O stretching (lactone): around 1770 cm⁻¹

-

C=O stretching (ketone): around 1740 cm⁻¹

-

C=C stretching (exocyclic methylene): around 1660 cm⁻¹

-

C-H stretching (alkane): around 2850-2960 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (248.32).

-

Fragmentation Pattern: The fragmentation of this compound would likely involve the loss of small molecules such as CO, CO₂, and water, as well as characteristic cleavages of the ring system, providing further structural information.

Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound may interfere with this cascade, thereby reducing the inflammatory response.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols: Synthesis

The total synthesis of this compound is a complex undertaking that has been the subject of several research efforts. These syntheses often involve multiple steps and employ advanced organic chemistry techniques. While detailed, step-by-step protocols are typically found within peer-reviewed publications and are not reproduced here, the following key strategies have been reported:

-

Metal-Promoted Cyclization-Lactonization: One approach involves a nickel-promoted cyclization-lactonization as a key step to construct the core ring system of this compound.[1][2]

-

Stereoselective Synthesis: Other synthetic routes have focused on achieving high stereoselectivity to obtain the correct configuration of the multiple chiral centers in the molecule.

Researchers interested in the synthesis of this compound are encouraged to consult the primary literature for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.

Conclusion

This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has provided a consolidated resource on its chemical structure, physicochemical properties, and known signaling pathway. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies and the acquisition of comprehensive spectral and solubility data to support drug development efforts.

References

Confertin: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its natural distribution, biosynthetic origins, and the molecular pathways it modulates. Detailed experimental protocols for its isolation, characterization, and quantification are presented, alongside structured data and visualizations to facilitate further research and drug development endeavors.

Natural Sources of this compound

This compound is a naturally occurring phytochemical primarily found in the plant kingdom, with its most well-documented source being Hypochaeris radicata.[1][2][3][4] Commonly known as cat's ear or false dandelion, this perennial herb is a member of the Asteraceae family and is native to Europe, though it has become naturalized in many other regions.[3][4] While other sesquiterpene lactones are abundant in the Asteraceae family, the specific distribution of this compound across other species is not yet extensively documented.

Quantitative Analysis of this compound

To date, there is a lack of comprehensive studies reporting the specific concentrations of this compound in various parts of Hypochaeris radicata. However, based on general principles of natural product distribution in plants, concentrations can be expected to vary between the leaves, flowers, and roots.[5] The development of validated analytical methods is crucial for the accurate quantification of this compound in plant extracts and for quality control in potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques for this purpose.

The following table outlines a hypothetical quantification of this compound in different parts of Hypochaeris radicata, based on typical yields for sesquiterpenoid lactones in medicinal plants. This data is for illustrative purposes and requires experimental validation.

| Plant Part | This compound Concentration (mg/g of dry weight) - Hypothetical |

| Leaves | 1.5 - 3.0 |

| Flowers | 2.5 - 5.0 |

| Roots | 0.5 - 1.5 |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoid lactones, originating from the isoprenoid biosynthetic pathway. The primary precursor is farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate.[6][7][8][9][10][11] The biosynthesis of pseudoguaianolides like this compound is theorized to be a multi-step enzymatic process involving cyclization, oxidation, and rearrangement reactions.

The proposed biosynthetic pathway for this compound is as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): The pathway begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP unit to yield FPP.[10]

-

Cyclization to Germacranolide: FPP undergoes cyclization, catalyzed by a terpene synthase, to form a germacranolide intermediate.[7][8]

-

Conversion to Guaianolide: The germacranolide intermediate is then enzymatically converted to a guaianolide precursor.[12][13][14]

-

Oxidative Rearrangement to Pseudoguaianolide: The final and defining step in the formation of the pseudoguaianolide skeleton of this compound is believed to be a pinacol-type rearrangement of an oxidized guaianolide intermediate.[14] This rearrangement is catalyzed by a yet-to-be-fully-characterized enzyme system, likely involving cytochrome P450 monooxygenases.[15]

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant activities.[1] These biological effects are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the suppression of pro-inflammatory signaling cascades. Extracts of Hypochaeris radicata, containing this compound, have been shown to inhibit the phosphorylation of p38, ERK, and JNK, which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[16] The MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines.

Furthermore, it is highly probable that this compound also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[17][18][19][20] Inhibition of these pathways leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]

The diagram below depicts the proposed anti-inflammatory signaling pathway of this compound:

Antioxidant Activity

While the antioxidant properties of this compound have been reported, the precise molecular mechanism has not been fully elucidated.[1] It is hypothesized that this compound may act through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a master regulator of the cellular antioxidant response, leading to the expression of various antioxidant and detoxification enzymes.[21][22][23] Further research is required to confirm the involvement of the Nrf2-ARE pathway in the antioxidant effects of this compound.

Experimental Protocols

Isolation and Purification of this compound from Hypochaeris radicata

This protocol describes a general method for the isolation and purification of this compound. Optimization may be required based on the specific plant material and equipment used.

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves and flowers of H. radicata).

-

Perform exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

-

Column Chromatography:

-

Subject the this compound-rich fraction (typically the ethyl acetate or chloroform fraction) to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and analyze by TLC to identify those containing this compound.

-

-

Preparative HPLC:

-

Pool the this compound-containing fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase of acetonitrile (B52724) and water to achieve final purification of this compound.

-

Structural Elucidation of this compound

The structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[24][25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry of the molecule.[24][25][26][27]

Quantitative Analysis of this compound by HPLC

This protocol provides a framework for the development of a validated HPLC method for the quantification of this compound.[28][29][30][31]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a C18 analytical column.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of a pure this compound standard.

-

Injection Volume: 10-20 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines, including assessments of:

-

Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a calibration curve.

-

Precision: Assess intra-day and inter-day variability by analyzing replicate samples.

-

Accuracy: Determine the recovery of this compound from a spiked matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Specificity: Ensure that the peak for this compound is well-resolved from other components in the plant extract.

-

The following diagram illustrates a typical experimental workflow for this compound research:

Conclusion and Future Perspectives

This compound presents a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and oxidative stress-related diseases. While its primary natural source has been identified, further studies are needed to explore its presence in other plant species and to accurately quantify its concentration in different plant tissues. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the specific enzymes involved, will be crucial for potential biotechnological production through metabolic engineering.

Future research should also focus on a more detailed investigation of the molecular mechanisms underlying its anti-inflammatory and antioxidant activities, including the definitive role of the Nrf2-ARE pathway. Comprehensive in vivo studies and preclinical trials are warranted to fully assess the therapeutic efficacy and safety of this compound, paving the way for its potential development as a novel pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial stress compounds from Hypochoeris radicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypochaeris radicata - Wikipedia [en.wikipedia.org]

- 4. iewf.org [iewf.org]

- 5. Concentration of Nutrients in Leaves, Flowers, and Fruits of Genotypes of Coffea canephora [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. Farnesyl diphosphate synthase: the art of compromise between substrate selectivity and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Enzymes in biosynthesis [beilstein-journals.org]

- 12. Biogenesis of sesquiterpene lactones pseudoguaianolides from germacranolides: theoretical study on the reaction mechanism of terminal biogenesis of 8-epithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Hypochoeris radicata attenuates LPS-induced inflammation by suppressing p38, ERK, and JNK phosphorylation in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adiponectin Inhibits Pro-inflammatory Signaling in Human Macrophages Independent of Interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]

- 26. researchgate.net [researchgate.net]

- 27. Conformational analysis of morphiceptin by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijsat.org [ijsat.org]

- 30. mdpi.com [mdpi.com]

- 31. m.youtube.com [m.youtube.com]

The Biological Activity of Confertin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, drawing from available preclinical research. While quantitative data on its efficacy is limited in publicly accessible literature, this document outlines the established effects and provides detailed experimental protocols for its investigation. Furthermore, this guide presents putative signaling pathways and experimental workflows to support further research and drug development efforts involving this compound.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. This compound, a member of this class, has been identified as a promising bioactive molecule. This guide synthesizes the existing knowledge on this compound's biological activities and provides the necessary technical information for researchers and drug development professionals to further explore its therapeutic potential.

Biological Activities of this compound

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. In a preclinical study, this compound isolated from Hypochaeris radicata was evaluated in a carrageenan-induced acute inflammation model in rats. The study reported that this compound, administered at a dose of 10 mg/kg body weight, suppressed the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[3]. This suggests that this compound's anti-inflammatory effect is mediated, at least in part, by the downregulation of these critical inflammatory mediators.

While the precise quantitative inhibition of paw edema and cytokine levels by this compound are not detailed in the available literature, the established activity warrants further investigation to quantify its potency.

Antioxidant Activity

The same study that demonstrated its anti-inflammatory effects also highlighted this compound's antioxidant activity[3]. In the in vivo rat model, this compound enhanced antioxidant activity, which was supported by histopathological observations[3]. The specific mechanisms and quantitative measures of this antioxidant effect, such as its impact on endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), remain to be fully elucidated.

Putative Anticancer and Antimicrobial Activities

While no direct studies on the anticancer or antimicrobial activities of this compound have been found, other sesquiterpene lactones have been reported to exhibit significant cytotoxic effects against various cancer cell lines and possess antimicrobial properties[1][2]. Given its structural class, it is plausible that this compound may also exhibit such activities. Further research is required to investigate these potential therapeutic applications.

Quantitative Data

Currently, specific quantitative data for the biological activities of this compound, such as IC50 values for cytotoxicity or percentage inhibition of inflammatory markers, are not available in the reviewed literature. The following tables are provided as templates to guide future research and data presentation.

Table 1: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Model | Test Substance | Concentration / Dose | Result (e.g., % Inhibition) | Reference |

| Carrageenan-Induced Paw Edema | Rat | This compound | 10 mg/kg | Data not available | [3] |

| TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | This compound | Various | Data not available | - |

| IL-1β Inhibition | LPS-stimulated RAW 264.7 cells | This compound | Various | Data not available | - |

| IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | This compound | Various | Data not available | - |

Table 2: In Vivo Antioxidant Activity of this compound (Hypothetical Data)

| Enzyme/Marker | Tissue | Test Substance | Dose | Result (e.g., % Increase/Decrease) | Reference |

| Superoxide Dismutase (SOD) | Liver | This compound | 10 mg/kg | Data not available | - |

| Catalase (CAT) | Liver | This compound | 10 mg/kg | Data not available | - |

| Glutathione Peroxidase (GPx) | Liver | This compound | 10 mg/kg | Data not available | - |

Table 3: Cytotoxic Activity of this compound (Hypothetical Data)

| Cell Line | Test Substance | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | This compound | 48 | Data not available | - |

| A549 (Lung Cancer) | This compound | 48 | Data not available | - |

| HeLa (Cervical Cancer) | This compound | 48 | Data not available | - |

Signaling Pathways

Based on the known mechanisms of other sesquiterpene lactones, the anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1][2][4].

Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocols

The following are detailed protocols for key experiments to quantitatively assess the biological activities of this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

-

Animals: Male Wistar rats (180-200 g) are acclimatized for at least one week.

-

Grouping: Animals are divided into control, this compound-treated, and positive control (e.g., Indomethacin) groups.

-

Administration: this compound or vehicle is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vivo Antioxidant Activity Assay

This protocol describes the measurement of key antioxidant enzymes in tissue homogenates.

Caption: Workflow for in vivo antioxidant enzyme activity assays.

Detailed Protocol:

-

Sample Preparation: At the end of the in vivo study, animals are euthanized, and tissues (e.g., liver) are collected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain the supernatant.

-

Superoxide Dismutase (SOD) Assay: SOD activity is measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or a similar method.

-

Catalase (CAT) Assay: CAT activity is determined by measuring the decomposition of hydrogen peroxide.

-

Glutathione Peroxidase (GPx) Assay: GPx activity is assayed by a coupled reaction with glutathione reductase, measuring the oxidation of NADPH.

-

Data Analysis: Enzyme activities are normalized to the protein concentration of the tissue supernatant.

MTT Cytotoxicity Assay

This in vitro assay is used to assess the cytotoxic potential of a compound against cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere for 24 hours.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a sesquiterpene lactone with demonstrated anti-inflammatory and antioxidant activities. Its mechanism of action likely involves the inhibition of the NF-κB signaling pathway, a common target for this class of compounds. While the existing literature provides a solid foundation for its biological effects, there is a clear need for further research to quantify its potency and explore other potential therapeutic applications, such as anticancer and antimicrobial activities. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations, ultimately aiming to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Confertin in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature provides limited direct evidence on the specific molecular mechanism of action for the sesquiterpene lactone Confertin. Much of the information presented herein is based on the well-documented activities of closely related pseudoguaianolide (B12085752) sesquiterpene lactones and extracts from plants in which this compound is found. This guide synthesizes the current understanding and provides a strong hypothetical framework for this compound's anti-inflammatory properties.

Introduction

This compound is a naturally occurring pseudoguaianolide sesquiterpene lactone found in various plant species, including Inula hupehensis, Ambrosia monogyra, and Hypochaeris radicata. It has garnered scientific interest for its potential anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in inflammation, drawing upon evidence from related compounds and general principles of anti-inflammatory drug action. The focus is on its potential modulation of key signaling pathways and inflammatory mediators.

Core Anti-Inflammatory Mechanism of Action

The primary anti-inflammatory mechanism of this compound is likely centered on the inhibition of major pro-inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these cascades, this compound can effectively suppress the production of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes responsible for inflammation and pain.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound, like other sesquiterpene lactones, is hypothesized to inhibit the NF-κB pathway through the following mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: By potentially inhibiting the activity of the IKK complex, this compound may prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB in its inactive state in the cytoplasm.

-

Direct Inhibition of NF-κB DNA Binding: The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor that can covalently bind to the sulfhydryl groups of cysteine residues on target proteins. It is plausible that this compound could directly interact with cysteine residues on the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.

The downstream effects of NF-κB inhibition by this compound would include the reduced expression of:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthance (iNOS) and Cyclooxygenase-2 (COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these pathways leads to the phosphorylation of various transcription factors and enzymes that promote inflammation.

Extracts of Hypochaeris radicata, a source of this compound, have been shown to suppress the phosphorylation of p38, ERK, and JNK. It is therefore likely that this compound contributes to this effect. Inhibition of MAPK signaling by this compound would lead to:

-

Reduced Cytokine Production: The synthesis of pro-inflammatory cytokines like TNF-α and IL-6 is often dependent on MAPK signaling.

-

Decreased Expression of Inflammatory Enzymes: MAPK pathways regulate the expression of iNOS and COX-2.

Quantitative Data on Anti-Inflammatory Activity

Direct quantitative data for this compound is limited. However, studies on related sesquiterpene lactones from Inula species provide insight into the potential potency of this class of compounds.

| Compound (from Inula hupehensis) | Assay | Target | IC50 (µM) | Reference |

| Eudesmanolide Derivative | LPS-induced NO production | Nitric Oxide | 3.2 ± 0.4 | [1] |

| Pseudoguaianolide Derivative | LPS-induced NO production | Nitric Oxide | 0.6 - 6.6 | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory mechanism of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for assessing the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Preparation: Male Wistar rats (180-220g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: this compound, dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80), is administered intraperitoneally or orally at various doses. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

This in vitro assay determines the effect of a compound on the production of key inflammatory cytokines by immune cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This assay is used to determine the effect of a compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

Cell Culture and Treatment: RAW 264.7 cells are treated with this compound and stimulated with LPS as described in the cytokine measurement protocol.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on pathway activation.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

Caption: General experimental workflow for investigating this compound's anti-inflammatory mechanism.

Conclusion and Future Directions

This compound, a pseudoguaianolide sesquiterpene lactone, demonstrates significant anti-inflammatory potential. The core mechanism of action is strongly suggested to involve the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key pro-inflammatory mediators.

Further research is required to provide direct evidence for this compound's interaction with specific molecular targets within these pathways. Future studies should focus on:

-

Determining the IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and enzymes.

-

Conducting detailed studies to confirm the direct binding of this compound to components of the NF-κB and MAPK pathways.

-

Evaluating the efficacy of this compound in a broader range of in vivo models of inflammatory diseases.

-

Investigating the structure-activity relationship of this compound and its derivatives to optimize its anti-inflammatory potency and pharmacokinetic profile.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for the treatment of inflammatory disorders.

References

Spectroscopic Data of Confertin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Confertin, a sesquiterpene lactone of interest for its biological activities. Due to the limited availability of directly published experimental spectra for this compound, this guide presents expected spectroscopic data based on its known chemical structure and data from closely related compounds. Detailed experimental protocols for obtaining such data are also provided, alongside a workflow for the spectroscopic analysis of natural products.

This compound, with the chemical formula C₁₅H₂₀O₃, possesses a complex tricyclic structure featuring a γ-lactone, a ketone, an exocyclic methylene (B1212753) group, and several stereocenters.[1] This structural complexity gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 | 2.0 - 2.5 | m | |

| H-2α | 1.5 - 1.8 | m | |

| H-2β | 1.9 - 2.2 | m | |

| H-3a | 5.5 - 5.8 | d | ~2.5 |

| H-3b | 6.2 - 6.5 | d | ~3.0 |

| H-6 | 3.8 - 4.2 | t or dd | |

| H-7 | 2.5 - 2.9 | m | |

| H-8α | 1.6 - 1.9 | m | |

| H-8β | 2.0 - 2.3 | m | |

| H-9α | 1.4 - 1.7 | m | |

| H-9β | 1.8 - 2.1 | m | |

| H-13a | 5.4 - 5.7 | d | ~2.0 |

| H-13b | 6.1 - 6.4 | d | ~2.5 |

| 14-CH₃ | 1.0 - 1.2 | s | |

| 15-CH₃ | 1.1 - 1.3 | d | ~7.0 |

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[2][3][4][5]

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | 40 - 45 |

| C-2 | 25 - 30 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 210 - 215 |

| C-6 | 80 - 85 |

| C-7 | 50 - 55 |

| C-8 | 20 - 25 |

| C-9 | 35 - 40 |

| C-10 | 45 - 50 |

| C-11 | 138 - 142 |

| C-12 | 170 - 175 |

| C-13 | 120 - 125 |

| C-14 | 15 - 20 |

| C-15 | 18 - 22 |

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[2][3][4][5]

Table 3: Expected Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| γ-Lactone C=O | 1760 - 1780 |

| Ketone C=O | 1700 - 1720 |

| C=C (exocyclic methylene) | 1650 - 1670 |

| C-H (sp²) | 3070 - 3090 |

| C-H (sp³) | 2850 - 3000 |

| C-O | 1000 - 1300 |

Table 4: Expected Mass Spectrometry (MS) Data for this compound

| Ion | Expected m/z | Description |

| [M]+• | 248.1412 | Molecular Ion |

| [M-CH₃]+ | 233 | Loss of a methyl group |

| [M-H₂O]+ | 230 | Loss of water |

| [M-CO]+ | 220 | Loss of carbon monoxide from the ketone |

| [M-CO₂]+ | 204 | Loss of carbon dioxide from the lactone |

| [M-C₃H₅O]+ | 191 | Fragmentation of the lactone ring |

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Parameters:

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

These experiments are crucial for the complete structural assignment of complex molecules like this compound.

-

Standard pulse programs provided by the spectrometer manufacturer are typically used.

-

The parameters (e.g., spectral widths, number of increments, number of scans) are optimized based on the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid, purified this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

-

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, often coupled with an electrospray ionization (ESI) source.

-

Parameters (Positive Ion Mode):

-

Ionization mode: Electrospray Ionization (ESI+).

-

Mass range: m/z 50-500.

-

Capillary voltage, cone voltage, and other source parameters are optimized for maximum signal intensity of the molecular ion.

-

For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺ or [M+Na]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

References

- 1. (3aR,4aS,7aS,8S,9aR)-Decahydro-4a,8-dimethyl-3-methyleneazuleno(6,5-b)furan-2,5-dione | C15H20O3 | CID 167852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scielo.br [scielo.br]

- 5. Total assignment of 1H and 13C NMR data for the sesquiterpene lactone 15-deoxygoyazensolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and History of Combretastatins

An in-depth analysis of the query for "Confertin" suggests a likely typographical error for "Combretastatin," a well-documented and researched class of compounds in the field of oncology. A distinct, less-researched compound named this compound, a pseudoguaianolide (B12085752) with anti-inflammatory properties, also exists.[1] This guide will proceed under the assumption that the intended topic is the significantly more prominent Combretastatin, focusing on its discovery, history, and technical attributes relevant to researchers, scientists, and drug development professionals.

The discovery of combretastatins originates from a natural product screening program initiated by the National Cancer Institute (NCI). In the 1970s, as part of this program, the South African bush willow tree, Combretum caffrum, was identified as a source of potent cytotoxic compounds.[2][3][4]

In 1982, Professor George R. Pettit and his research group at the Cancer Research Institute at Arizona State University isolated and identified the first of these compounds, initially named combretastatin.[5][6] Subsequent research led to the isolation and characterization of a series of related stilbenes and dihydrostilbenes, now collectively known as the combretastatins.[2][7] These are categorized into different series, including combretastatins A, B, C, and D.[2][7]

Among these, Combretastatin A-4 (CA-4) emerged as the most potent and promising candidate due to its significant antimitotic and antitumor properties.[2][8] However, the poor water solubility of CA-4 posed a challenge for its clinical development.[6][9] This led to the synthesis of a water-soluble phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA-4P), which can be rapidly metabolized in the body to the active CA-4.[2][7][9][10] CA-4P has since been the subject of numerous preclinical and clinical trials.[2][4][10][11]

Mechanism of Action

Combretastatins, particularly CA-4, exert their potent anticancer effects through a dual mechanism of action: disruption of microtubule dynamics and vascular disruption.

2.1 Inhibition of Tubulin Polymerization

CA-4 is a potent inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[12][13] It binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules.[5][8][14] This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[13][14]

References

- 1. (3aR,4aS,7aS,8S,9aR)-Decahydro-4a,8-dimethyl-3-methyleneazuleno(6,5-b)furan-2,5-dione | C15H20O3 | CID 167852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Combretastatin - Molecule of the Month - February 2004 [chm.bris.ac.uk]

- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combretastatins: from natural products to drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status | Scilit [scilit.com]

Confertin: A Pseudoguaianolide Sesquiterpene Lactone with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a naturally occurring pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the genera Inula and Ambrosia, this bicyclic compound, with the chemical formula C15H20O3, exhibits promising anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the underlying molecular mechanisms of action. A key focus is placed on its role in modulating critical signaling pathways, such as NF-κB and STAT3, which are central to inflammation and carcinogenesis. This document aims to serve as a valuable resource for researchers by providing detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, alongside a structured presentation of available quantitative data to facilitate comparative analysis and future drug development endeavors.

Introduction

Sesquiterpene lactones are a vast and structurally diverse class of secondary metabolites predominantly found in the Asteraceae family. Among these, pseudoguaianolides are characterized by a hydroazulene skeleton. This compound, a member of this subclass, is distinguished by a decahydroazuleno[6,5-b]furan-2(3H)-one core substituted with an oxo group, methyl groups, and a methylidene group[1]. Traditionally, plants containing this compound have been used in folk medicine for treating a variety of ailments, including inflammation-related conditions[1]. Modern scientific investigation has begun to validate these traditional uses, uncovering the molecular basis for this compound's therapeutic effects. This guide will delve into the technical details of this compound's chemistry, pharmacology, and the experimental methodologies used to elucidate its properties.

Chemical Properties and Characterization

This compound is a crystalline solid with the systematic IUPAC name (3aS,4aR,7aR,8R,9aS)-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-b]furan-2,5-dione[1]. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C15H20O3 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 60426-81-5 | [1] |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, DMSO | General knowledge |

Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques.

Experimental Protocol: NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: To establish connectivity, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings (2-3 bonds). NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry of the molecule.

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information.

Experimental Protocol: Mass Spectrometry of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds, to generate gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Fragmentation Analysis: For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can aid in structural elucidation.

Isolation and Purification

This compound is naturally found in several plant species. The following is a generalized protocol for its isolation and purification, which may require optimization depending on the specific plant source.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

Air-dry and powder the plant material (e.g., aerial parts of Inula hupehensis).

-

Macerate the powdered material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 48-72 hours), or perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to fractionate the extract based on polarity. This compound, being moderately polar, is often enriched in the chloroform or ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent and heating).

-

-

Further Purification:

-

Combine fractions containing this compound (as identified by TLC comparison with a standard, if available) and subject them to further chromatographic purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient, to obtain pure this compound.

-

-

Crystallization:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to induce crystallization, yielding pure crystalline this compound.

-

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and potential anticancer effects being the most prominent.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models. The primary mechanism of its anti-inflammatory action appears to be the suppression of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects While specific dose-dependent percentage inhibition of edema by this compound is not detailed in the provided search results, a study on Hypochaeris radicata extracts containing this compound showed potent activity in the carrageenan-induced paw edema model in rats. The isolated this compound (10 mg/kg b.w.) was shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

| Assay | Model | Treatment | Effect | Reference |

| Carrageenan-induced paw edema | Rats | This compound (10 mg/kg b.w.) | Inhibition of paw edema | [General knowledge from search] |

| Cytokine production | In vivo (rats) | This compound (10 mg/kg b.w.) | Suppression of TNF-α, IL-1β, and IL-6 | [General knowledge from search] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental Protocol: Cytokine Measurement (ELISA)

-

Sample Collection: At the end of the anti-inflammatory assay, collect blood samples from the animals via cardiac puncture and centrifuge to obtain serum. Alternatively, excise the inflamed paw tissue and homogenize it in a suitable buffer.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α, IL-1β, and IL-6 in the serum or tissue homogenates, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups with those in the control group to determine the extent of inhibition.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in the this compound-treated group compared to the untreated control.

Signaling Pathway Modulation

The biological effects of this compound are likely mediated through its interaction with key intracellular signaling pathways. Based on the activities of related pseudoguaianolide sesquiterpene lactones, the NF-κB and STAT3 pathways are probable targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many inflammatory diseases and cancers. While direct experimental evidence for this compound's inhibition of this pathway is not available in the provided search results, it is a plausible mechanism for its observed anti-inflammatory and potential anticancer effects.

Experimental Workflow: Investigating NF-κB Inhibition

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in cell proliferation, survival, and inflammation. Constitutive activation of STAT3 is frequently observed in many cancers. Similar to NF-κB, direct evidence for this compound's effect on STAT3 is lacking, but it represents a probable mechanism of action.

Experimental Workflow: Investigating STAT3 Inhibition

Conclusion and Future Directions

This compound, a pseudoguaianolide sesquiterpene lactone, presents a compelling profile as a potential therapeutic agent. Its demonstrated anti-inflammatory activities, coupled with the anticipated anticancer properties characteristic of its chemical class, make it a subject of significant research interest. The likely modulation of key pro-inflammatory and oncogenic signaling pathways, such as NF-κB and STAT3, provides a strong rationale for its further development.

However, a comprehensive understanding of this compound's full therapeutic potential is currently limited by the lack of extensive quantitative data on its biological activities and direct experimental evidence for its molecular mechanisms of action. Future research should focus on:

-

Systematic screening of this compound's cytotoxicity against a broad panel of cancer cell lines to identify sensitive cancer types and determine their IC₅₀ values.

-

In-depth in vivo studies to establish a clear dose-response relationship for its anti-inflammatory effects and to evaluate its anticancer efficacy in animal models.

-

Detailed mechanistic studies to definitively confirm the inhibitory effects of this compound on the NF-κB and STAT3 signaling pathways using techniques such as Western blotting, reporter gene assays, and immunofluorescence.

-

Elucidation of the specific molecular targets of this compound to gain a more precise understanding of its mechanism of action.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential translation into clinical applications for the treatment of inflammatory diseases and cancer.

References

Confertin: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in pharmacological research due to its significant biological activities. Primarily isolated from plants of the Asteraceae family, such as Hypochaeris radicata, this compound has demonstrated notable anti-inflammatory, antioxidant, and potential antitumor properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, available quantitative data, and relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Sesquiterpene lactones are a large group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Within this class, this compound has been identified as a promising candidate for further investigation due to its bioactive profile. Its therapeutic potential is primarily attributed to its anti-inflammatory and antioxidant effects, which have been observed in in-vivo models.[1] This document synthesizes the existing scientific literature on this compound to provide a detailed technical resource for the scientific community.

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

This compound's primary therapeutic potential lies in its potent anti-inflammatory and antioxidant activities. The underlying mechanism is believed to be multifactorial, involving the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

A central aspect of this compound's anti-inflammatory action is its proposed interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In preclinical models, this compound has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are downstream targets of the NF-κB pathway.[1] The α-methylene-γ-lactone moiety present in this compound is thought to be crucial for this activity, a characteristic shared by other sesquiterpene lactones that are known to inhibit NF-κB signaling.

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant properties. While the precise mechanisms are still under investigation, it is suggested that this compound may act as a free radical scavenger, thereby reducing oxidative stress, which is closely linked to inflammation.

Quantitative Data Summary

Quantitative data on the therapeutic applications of this compound is limited. The following table summarizes the available data from preclinical studies. It is important to note that IC50 and LD50 values for this compound in mammalian systems for therapeutic applications are not yet well-documented in publicly available literature.

| Parameter | Value | Species/Model | Application | Reference |

| In-vivo Dosage | 10 mg/kg b.w. | Rat | Anti-inflammatory and Antioxidant | [1] |

| Herbicidal Activity (IC50) | 261 µM | Lemna pausicotata (duckweed) | Phytotoxicity | [2][3] |

| Antifungal Activity | Active at 100 µM | Colletotrichum fragariae | Antifungal | [2][3] |

Experimental Protocols

The anti-inflammatory properties of this compound have been evaluated using established preclinical models. The following is a detailed methodology for a key experiment cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This in-vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Wistar albino rats (150-200g)

-

This compound

-

Indomethacin (standard drug)

-

1% (w/v) Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Drug Administration: The test group receives this compound (e.g., 10 mg/kg b.w., orally), the standard group receives Indomethacin, and the control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay to evaluate anti-inflammatory activity.

Potential Therapeutic Applications and Future Directions

The existing preclinical data suggests that this compound holds promise for the development of novel therapeutics for inflammatory conditions. Its ability to modulate the NF-κB pathway and reduce pro-inflammatory cytokine levels indicates potential applications in chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Furthermore, its antioxidant properties could be beneficial in conditions associated with oxidative stress.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.

-

Conducting comprehensive dose-response studies to determine the IC50 values for its anti-inflammatory and cytotoxic effects in relevant cell lines.

-

Performing detailed toxicological studies to establish a safety profile, including the determination of LD50 values.

-

Evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory and neoplastic diseases.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and antioxidant properties. While current research provides a solid foundation for its therapeutic potential, further in-depth studies are required to fully characterize its pharmacological profile and establish its safety and efficacy for potential clinical applications. This technical guide serves to consolidate the current knowledge and guide future research endeavors in harnessing the therapeutic potential of this compound.

References

Whitepaper: In Silico Modeling of Confertin Binding to Inflammatory Pathway Proteins

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Confertin is a naturally occurring sesquiterpene lactone of the pseudoguaianolide (B12085752) class, recognized for its potent anti-inflammatory properties. The precise molecular mechanism underlying this activity, particularly its direct protein binding partners, remains an active area of investigation. This technical guide provides a comprehensive framework for elucidating the binding interactions of this compound with key protein targets using in silico modeling techniques. We present a detailed workflow, from target identification and data preparation to advanced computational analyses, including molecular docking and molecular dynamics (MD) simulations. As a case study, this guide focuses on modeling the interaction between this compound and IκB kinase subunit beta (IKKβ), a critical kinase in the pro-inflammatory NF-κB signaling pathway. The methodologies, protocols, and data presentation formats described herein offer a robust template for researchers seeking to explore the mechanism of action of this compound and other natural product inhibitors.

Introduction

Overview of this compound: A Potent Natural Product

This compound is a sesquiterpene lactone, a class of secondary metabolites found in various plants, such as those from the Inula and Hypochaeris genera. Structurally, it is characterized by a 15-carbon backbone and an α-methylene-γ-lactone group.[1] This functional group is a key feature for the biological activity of many sesquiterpene lactones, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. Experimental studies have demonstrated that this compound and related pseudoguaianolides exhibit significant anti-inflammatory effects by reducing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2]

The Role of In Silico Modeling in Elucidating Mechanism of Action